molecular formula C11H15N5S B15284273 1-Phenyl-3-(1,4,5,6-tetrahydropyrimidin-2-ylamino)thiourea

1-Phenyl-3-(1,4,5,6-tetrahydropyrimidin-2-ylamino)thiourea

Katalognummer: B15284273
Molekulargewicht: 249.34 g/mol
InChI-Schlüssel: AJRVJFXAOOBWEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)hydrazinecarbothioamide is a chemical compound with a complex structure that includes a phenyl group, a tetrahydropyrimidinyl ring, and a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)hydrazinecarbothioamide typically involves the reaction of phenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-phenyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-phenyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-phenyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15N5S

Molekulargewicht

249.34 g/mol

IUPAC-Name

1-phenyl-3-(1,4,5,6-tetrahydropyrimidin-2-ylamino)thiourea

InChI

InChI=1S/C11H15N5S/c17-11(14-9-5-2-1-3-6-9)16-15-10-12-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H2,12,13,15)(H2,14,16,17)

InChI-Schlüssel

AJRVJFXAOOBWEU-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=NC1)NNC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.